An In-depth Technical Guide to N-(4-ethoxyphenyl)-2-methylbutanamide: Structure, Synthesis, and Characterization
An In-depth Technical Guide to N-(4-ethoxyphenyl)-2-methylbutanamide: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of N-(4-ethoxyphenyl)-2-methylbutanamide, a substituted amide with potential applications in research and development. The document details its chemical structure, IUPAC nomenclature, a robust synthesis protocol, and in-depth characterization through spectroscopic methods.
Introduction
N-(4-ethoxyphenyl)-2-methylbutanamide belongs to the class of N-aryl amides, a significant scaffold in medicinal chemistry and material science. The structure combines a p-ethoxyphenyl moiety, derived from the common intermediate p-phenetidine, with a 2-methylbutanoyl group. This combination of an aromatic ether and a branched alkyl amide suggests potential for biological activity, drawing parallels to known analgesics and other bioactive molecules. This guide serves as a foundational resource for researchers, offering detailed methodologies and theoretical underpinnings for the synthesis and characterization of this compound.
Chemical Structure and IUPAC Nomenclature
The chemical structure of N-(4-ethoxyphenyl)-2-methylbutanamide is characterized by a central amide linkage connecting a 4-ethoxyphenyl group to a 2-methylbutanoyl group.
Molecular Formula: C₁₃H₁₉NO₂
Molecular Weight: 221.30 g/mol
IUPAC Name: N-(4-ethoxyphenyl)-2-methylbutanamide
The structure is elucidated as follows:
-
An ethoxy group (-OCH₂CH₃) is attached to the para-position (position 4) of a benzene ring.
-
An amino group, which has formed an amide bond, is also attached to the benzene ring at position 1.
-
The amide nitrogen is bonded to the carbonyl carbon of a butanamide chain.
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A methyl group is present at the second carbon (alpha-carbon) of the butanoyl chain.
Caption: Chemical structure of N-(4-ethoxyphenyl)-2-methylbutanamide.
Synthesis Protocol
The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide is most effectively achieved through a two-step process involving the formation of an acyl chloride followed by its reaction with p-phenetidine. This method is widely applicable for the synthesis of N-aryl amides.
Caption: Synthetic workflow for N-(4-ethoxyphenyl)-2-methylbutanamide.
Step 1: Synthesis of 2-Methylbutanoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[1][2]
Materials:
-
2-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylbutanoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Heat the mixture to reflux (approximately 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, assemble a distillation apparatus and distill the mixture to isolate the 2-methylbutanoyl chloride. The boiling point of 2-methylbutanoyl chloride is approximately 117-121°C.
Step 2: Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide
Rationale: The nucleophilic amino group of p-phenetidine attacks the electrophilic carbonyl carbon of the 2-methylbutanoyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[3]
Materials:
-
2-Methylbutanoyl chloride
-
p-Phenetidine (4-ethoxyaniline)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve p-phenetidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-methylbutanoyl chloride (1.05 eq) in dichloromethane to the cooled solution of p-phenetidine.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-ethoxyphenyl)-2-methylbutanamide as a solid.
Spectroscopic Characterization
The structure of the synthesized N-(4-ethoxyphenyl)-2-methylbutanamide can be confirmed by a combination of spectroscopic techniques. Below are the predicted data based on the analysis of similar structures.[2][4][5]
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amide is characterized by specific absorption bands.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3350 - 3180 (one band) |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H | Bending (Amide II) | 1570 - 1515 |
| C-O (Aromatic Ether) | Stretching | ~1240 |
| C-N | Stretching | ~1400 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | m | 1H | N-H (amide) |
| ~7.4 | d | 2H | Ar-H (ortho to -NH) |
| ~6.8 | d | 2H | Ar-H (ortho to -OEt) |
| ~4.0 | q | 2H | -OCH₂CH₃ |
| ~2.3 | m | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.6 | m | 2H | -CH(CH₃)CH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~1.2 | d | 3H | -CH(CH₃)CH₂CH₃ |
| ~0.9 | t | 3H | -CH(CH₃)CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (amide) |
| ~155 | Ar-C (para to -NH, attached to -OEt) |
| ~131 | Ar-C (ipso to -NH) |
| ~122 | Ar-C (ortho to -NH) |
| ~114 | Ar-C (ortho to -OEt) |
| ~63 | -OCH₂CH₃ |
| ~45 | -CH(CH₃)CH₂CH₃ |
| ~27 | -CH(CH₃)CH₂CH₃ |
| ~17 | -CH(CH₃)CH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| ~11 | -CH(CH₃)CH₂CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 137 | [H₂N-C₆H₄-OCH₂CH₃]⁺ |
| 109 | [H₂N-C₆H₄-OH]⁺ |
| 85 | [O=C-CH(CH₃)CH₂CH₃]⁺ |
| 57 | [CH(CH₃)CH₂CH₃]⁺ |
Potential Biological Activity
While specific biological data for N-(4-ethoxyphenyl)-2-methylbutanamide is not extensively documented, the N-aryl amide scaffold is present in numerous biologically active compounds.
-
Antimicrobial Activity: Many N-aryl amides have demonstrated antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the 2-methylbutanoyl group and the presence of the ethoxyphenyl moiety could contribute to interactions with microbial cell membranes or enzymes.
-
Analgesic Activity: The structurally related compound phenacetin (N-(4-ethoxyphenyl)acetamide) is a known analgesic.[4][9] It is plausible that N-(4-ethoxyphenyl)-2-methylbutanamide could exhibit similar properties, potentially through interaction with the cyclooxygenase (COX) enzymes or other pain-related pathways.[10][11]
Further screening and in-depth biological assays are required to elucidate the specific activities and mechanisms of action of this compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of N-(4-ethoxyphenyl)-2-methylbutanamide. The outlined two-step synthesis is a reliable and scalable method. The predicted spectroscopic data offer a robust reference for structural confirmation. The potential for biological activity, based on its structural motifs, suggests that this compound is a valuable candidate for further investigation in drug discovery and development programs.
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